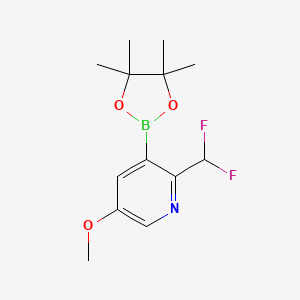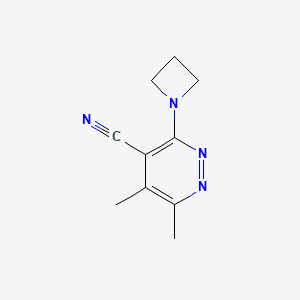![molecular formula C13H19BrOZn B14896599 4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
4-[(n-Hexyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-[(n-Hexyloxy)methyl]bromobenzene+Zn→4-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(n-Hexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(n-Hexyloxy)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a tool for modifying biomolecules and studying their functions.
Mecanismo De Acción
The mechanism of action of 4-[(n-Hexyloxy)methyl]phenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Benzylzinc bromide
Uniqueness
4-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the hexyloxy group, which can impart specific solubility and reactivity characteristics. This makes it particularly useful in reactions where other organozinc compounds might not be as effective.
Propiedades
Fórmula molecular |
C13H19BrOZn |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h6-7,9-10H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ICJWDDLJIVFLCO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


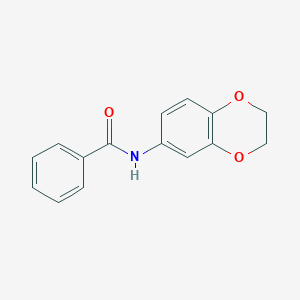
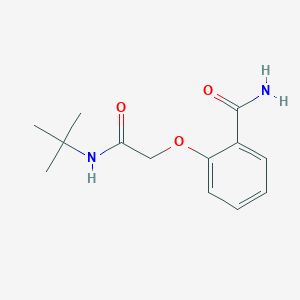
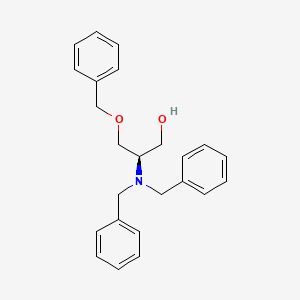
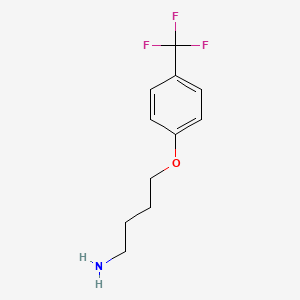

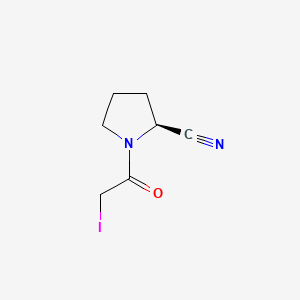
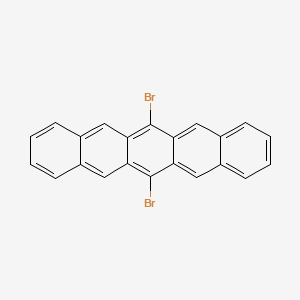
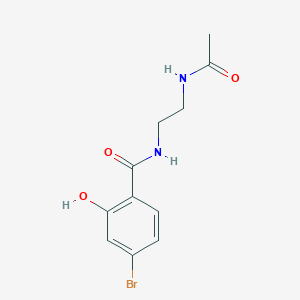
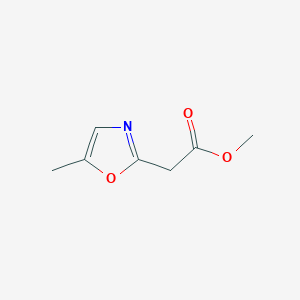
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
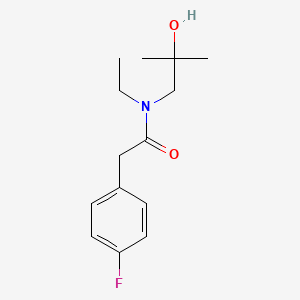
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
